molecular formula C16H12N4S B8804554 4-[(1H-benzimidazol-2-ylmethyl)thio]quinazoline

4-[(1H-benzimidazol-2-ylmethyl)thio]quinazoline

Cat. No. B8804554
M. Wt: 292.4 g/mol
InChI Key: NSDOWMLMWQFTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04829069

Procedure details

The title compound(2.5 g) was prepared from 4-mercaptoquinazoline(6.0 g) and 2-chloromethylbenzimidazole (2.52 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.Cl[CH2:13][C:14]1[NH:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1>>[N:15]1[C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[NH:18][C:14]=1[CH2:13][S:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
SC1=NC=NC2=CC=CC=C12
Name
Quantity
2.52 g
Type
reactant
Smiles
ClCC=1NC2=C(N1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)CSC2=NC=NC1=CC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.